molecular formula C8H7BrO2 B047628 5-Bromo-2-methylbenzoic acid CAS No. 79669-49-1

5-Bromo-2-methylbenzoic acid

Cat. No. B047628
CAS RN: 79669-49-1
M. Wt: 215.04 g/mol
InChI Key: SEENCYZQHCUTSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of benzoic acid, including bromo derivatives, typically involves halogenation reactions, starting from suitable precursors. For instance, the synthesis of 4-bromo-3,5-dihydroxybenzoic acid, a related compound, has been achieved from 3,5-dihydroxybenzoic acid through bromination and structural identification using mass spectrometry, indicating a method that could be adapted for 5-Bromo-2-methylbenzoic acid synthesis (Xu Dong-fang, 2000).

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Bromo-2-methylbenzoic acid, such as 2-amino-5-bromobenzoic acid methyl ester, has been extensively studied using X-ray diffraction, demonstrating the compound's crystalline nature and providing insights into its geometric parameters. Such analyses are crucial for understanding the molecular conformation and the effects of substituents on the compound's overall structure (N. Balamurugan et al., 2015).

Chemical Reactions and Properties

Reactions involving bromo-substituted benzoic acids can lead to various interesting compounds. For example, the synthesis of 3-(Bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through regioselective bromocyclization demonstrates the versatility of bromo-substituted compounds in organic synthesis. These reactions can be further applied to synthesize complex molecules with potential pharmaceutical applications (Yan‐Long Zheng et al., 2019).

Physical Properties Analysis

The physical properties of bromo-substituted benzoic acids, including melting point, solubility, and crystalline structure, can be significantly influenced by the presence of the bromo group. Investigations into similar compounds, such as 2-amino-5-bromobenzoic acid, have utilized techniques like FT-IR, FT-Raman, and UV spectroscopy to characterize these properties. Such studies are instrumental in understanding the intermolecular interactions and stability of these compounds under various conditions (M. Karabacak & M. Cinar, 2012).

Chemical Properties Analysis

The chemical behavior of 5-Bromo-2-methylbenzoic acid, such as reactivity towards nucleophiles or electrophiles, can be inferred from studies on similar bromo-substituted aromatic compounds. The electronic properties, including HOMO-LUMO analysis, and NBO analysis, provide insights into the reactivity, stability, and potential applications of these compounds in synthesis and material science. The study of vibrational spectra and molecular hyperpolarizability offers a deeper understanding of the compound's electronic structure and its implications for non-linear optical properties (A. Saxena, Megha Agrawal, & Archana Gupta, 2015).

Scientific Research Applications

  • Thermochemical and Solubility Data : A study by Zherikova et al. (2016) focuses on the structure-property relationships in halogenbenzoic acids, providing valuable data for assessing the water solubility of sparingly soluble drugs, which is crucial for drug design and development (Zherikova, Svetlov, Kuratieva, & Verevkin, 2016).

  • Synthesis of Molecular Fragments : Liu et al. (2020) present a new synthetic method for 5-methyl-2-(pyrimidin-2-yl)benzoic acid, a significant fragment of the orexin inhibitor Filorexant (MK-6096), offering an effective methodology for its production (Liu, Zhao, Yu, & Liu, 2020).

  • Antimicrobial Activities : Sanjeeva et al. (2021) synthesized a series of 1-((5-bromobenzofuran-2-yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles demonstrating promising antimicrobial activities against various bacteria strains, indicating its potential in developing new antimicrobial agents (Sanjeeva, Rao, Prasad, & Ramana, 2021).

  • Synthesis of Key Intermediates for Anti-Cancer Drugs : Sheng-li (2004) discusses the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for thymidylate synthase-inhibiting anti-cancer drugs, showing the role of brominated compounds in medicinal chemistry (Sheng-li, 2004).

  • Halogenation and Filter Aids : Bunnett & Rauhut (2003) describe the synthesis of 2-bromo-3-methylbenzoic acid using 2-bromo-4-nitrotoluene and petroleum ether, demonstrating its potential applications in filter aids and halogenation processes (Bunnett & Rauhut, 2003).

  • Synthesis of Pharmacologically Active Compounds : Högberg et al. (1990) present the synthesis of 5-substituted ()-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzanndes, showing potent antidopaminergic properties, indicating potential as new antipsychotic agents (Högberg, Ström, Hall, & Ögren, 1990).

Safety And Hazards

5-Bromo-2-methylbenzoic acid is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause respiratory irritation, and personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

5-bromo-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7BrO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEENCYZQHCUTSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50323433
Record name 5-Bromo-2-methylbenzoic acid
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Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methylbenzoic acid

CAS RN

79669-49-1
Record name 79669-49-1
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Record name 5-Bromo-2-methylbenzoic acid
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Record name 5-Bromo-2-methylbenzoic acid
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Synthesis routes and methods I

Procedure details

Methyl 5-bromo-2-methylbenzoate (see Japanese Unexamined Patent Publication No. 9-263549) (16.12 g) was dissolved in methanol (100 ml), and thereto was added 10% aqueous sodium hydroxide solution (50 ml). The mixture was stirred at 50° C. for 40 minutes. Under ice-cooling, the mixture was adjusted to pH 1 by addition of 10% aqueous hydrochloric acid solution, and diluted with water. Precipitated powder was collected by filtration, and dried to give 5-bromo-2-methylbenzoic acid (14.1 g). ESI-Mass m/Z 213/215 (M−H). (2) The above 5-bromo-2-methylbenzoic acid (10.0 g) was suspended in dichloromethane (100 ml), and thereto were added oxalyl chloride (8.1 ml) and N,N-dimethylformamide (2 drops). The mixture was stirred at room temperature for 4 hours. The solvent was evaporated under reduced pressure to give 5-bromo-2-methylbenzoyl chloride. This benzoyl chloride was dissolved in dichloromethane (200 ml), and thereto was added N,O-dimethylhydroxylamine hydrochloride (12.3 g). To the mixture was added dropwise triethylamine (20 ml) at 0° C., and the mixture was stirred at room temperature overnight. The solvent was evaporated under reduced pressure, and the residue was extracted with ethyl acetate, and washed successively with water, 10% aqueous hydrochloric acid solution, water, a saturated aqueous sodium hydrogen carbonate solution, and brine. The extract was dried over sodium sulfate, and the solvent was evaporated under reduced pressure to give N-methoxy-N-methyl-5-bromo-2-methylbenzamide (12.25 g) as oil. APCI-Mass m/Z 258/260 (M+H). (3) A solution of the above N-methoxy-N-methyl-5-bromo-2-methylbenzamide (12.2 g) in tetrahydrofuran (100 ml) was cooled to −78° C. under argon atmosphere. To the mixture was added dropwise diisobutyl aluminum hydride (1.0 M toluene solution, 75 ml), and the mixture was stirred at the same temperature for one hour. 10% aqueous hydrochloric acid solution (50 ml) was added thereto, and the mixture was warmed to room temperature. The mixture was extracted with ethyl acetate twice, and washed successively with a saturated aqueous sodium hydrogen carbonate solution and brine. The extract was dried over magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was solidified to give 5-bromo-2-methylbenzaldehyde (8.73 g). APCI-Mass m/Z 213/215 (M+H+MeOH—H2O).
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Synthesis routes and methods II

Procedure details

A mixture of o-toluic acid (28 g, 206 mmol), iron powder (0.74 g, 13 mmol), and Br2 (42 g, 260 mmol) were stirred at 0° for 2 hr. At this point the reaction, which had proceeded ˜40%, was diluted with 25 mL of CH2Cl2 to facilitate stirring. The reaction was then heated at 45° for 16 hr to drive to completion. Upon cooling, the reaction was diluted with CH2Cl2, washed 2× with 10% NaHSO3, 1× with brine prior to drying over Na2SO4. After removal of the volatiles, the residue comprising a 2:1 mixture of 5-bromo to 3-bromotoluic acid was recrystallized from 95% EtOH to yield 14.4 g of 5-bromo-2-methylbenzoic acid.
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

2-Methylbenzoic acid (40.0 g, 290 mmol) was added to a suspension of Br2 (160 mL) and iron powder (3.20 g, 57.0 mol) under N2 atmosphere in an ice bath. The mixture was allowed to warm to room temperature and was stirred for 2 hours. The reaction mixture was poured into water and the reddish solid was collected by filtration. The solid was dried under vacuum at 50° C. The solid was dissolved in 400 mL of methanol before 640 mL of 0.1N aqueous HCl was added at room temperature. The mixture was stirred and a white solid was produced. This solid was recrystallized from ethanol to afford 5-bromo-2-methyl-benzoic acid (12.0 g, 19%). 1H NMR (300M Hz, CDCl3) δ 8.17 (d, J=2.1, 1H), 7.56 (dd, J=8.1, 2.1, 1H), 7.15 (d, J=8.1, 1H), 2.59 (s, 3H).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-methylbenzoic acid
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Citations

For This Compound
33
Citations
Z Liu, CH Cao, SH Rong, SH Lu… - Main Group Chemistry, 2019 - content.iospress.com
… The compound 1 was synthesized by 5-bromo-2-methylbenzoic acid (2) as start material obtaining 5-bromo-2-methylbenzoyl chloride (3), then reacted with 2-(4-fluorophenyl)thiophene …
Number of citations: 0 content.iospress.com
S Boda, L Ravindranath, K Srishailam… - Journal of Molecular …, 2023 - Elsevier
In this paper, the molecules 3-fluoro-2-methylbenzoic acid; 3-chloro-2-methoxybenzoic acid; and 3-bromo-2-methylbenzoic were investigated using experimental and quantum …
Number of citations: 0 www.sciencedirect.com
JR Merchant, VB Desai - Journal of the Chemical Society (Resumed), 1964 - pubs.rsc.org
… of the bromoethyltoluene with sodium ethoxide afforded 2pp-tribromo-4-methylstyrene which was oxidised to 5-bromo-2-methylbenzoic acid.13 With hexachloroethane, p-cresol did not …
Number of citations: 2 pubs.rsc.org
CK Kumar, HV Kumar… - Journal of …, 2010 - onlinepharmacytech.info
… Esterification of 5-bromo-2-methylbenzoic acid 2 with SOCl2/MeOH followed by bromination reaction at the benzylic position with NBS under radical condition (AIBN)25 was carried out …
Number of citations: 3 www.onlinepharmacytech.info
AS Sawant, SS Kamble, PM Pisal, RJ Meshram… - Medicinal Chemistry …, 2020 - Springer
… H 2 SO 4 at room temperature for 3 h was done to obtain 5-bromo 2-methylbenzoic acid 2. The intermediate 2 was then subjected for nitration by using conc. H 2 SO 4 , KNO 3 , at (−10 …
Number of citations: 5 link.springer.com
M Seki, SR Tapkir, MR Nadiveedhi, SK Mulani… - ACS …, 2023 - ACS Publications
… The compound was prepared according to the typical procedure for the synthesis of 5a using 5-bromo-2-methylbenzoic acid 2b (0.500 g, 2.12 mmol) in CH 2 Cl 2 (3.5 mL), DMF (7.76 …
Number of citations: 1 pubs.acs.org
JC Li, J Zhang, MC Rodrigues, DJ Ding… - Bioorganic & Medicinal …, 2016 - Elsevier
… Briefly, it was started from the Sonogashira coupling reaction 14 of 5-bromo-2-methylbenzoic acid 2 and trimethylsilylacetylene to give 3, which was subsequently deprotected and …
Number of citations: 57 www.sciencedirect.com
Y Koga, S Sakamaki, M Hongu, E Kawanishi… - Bioorganic & medicinal …, 2013 - Elsevier
… To a stirred suspension of 5-bromo-2-methylbenzoic acid (11) (39 g, 181 mmol) in chloroform (390 mL) was added oxalyl chloride (20.7 mL, 218 mmol) dropwise at room temperature, …
Number of citations: 28 www.sciencedirect.com
TS DePaola - 2020 - search.proquest.com
… To a 25 mL RBF purged with N2 was added 5-bromo-2-methylbenzoic acid (1.00 g, 4.65 mmol) and SOCl2 (3.39 mL, 46.5 mmol), which was then refluxed for 3 hours. Then the reaction …
Number of citations: 0 search.proquest.com
J Chen, M Suleman, P Lu, Y Wang - Tetrahedron, 2023 - Elsevier
… Furthermore, 2,5-di-substituted acids like 2,5-dimethylbenzoic acid (2n), 5-chloro-2-methylbenzoic acid (2o), 5-bromo-2-methylbenzoic acid (2p) and 5-fluoro-2-methylbenzoic acid (2q) …
Number of citations: 0 www.sciencedirect.com

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